molecular formula C6H4N2S B1315820 Thiazolo[4,5-c]pyridine CAS No. 273-75-6

Thiazolo[4,5-c]pyridine

Cat. No.: B1315820
CAS No.: 273-75-6
M. Wt: 136.18 g/mol
InChI Key: FHIMYVFGWKCROK-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites in its structure allows for extensive modifications, leading to the development of various polyfunctional analogs with diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine typically involves the annulation of thiazole and pyridine rings. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . Another approach involves the use of ortho-amino(diisopropyldithiocarbamato)pyridine, carboxylic acid, and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound derivatives often employs high-throughput screening and computational chemistry techniques to optimize reaction conditions and yields. The use of catalytic amounts of N-methylmorpholine and AcONa has been reported to achieve high yields of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Scientific Research Applications

Thiazolo[4,5-c]pyridine has a broad spectrum of applications across various fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

  • Synthesis Building Block : this compound serves as a crucial building block for synthesizing complex organic molecules. Its reactive sites facilitate the formation of diverse derivatives through various chemical reactions, including cyclocondensation and functionalization processes.

Biology

  • Enzyme Inhibition : This compound has been extensively studied for its role as an enzyme inhibitor. Notably, derivatives of this compound have demonstrated potent inhibitory effects on the c-KIT protein, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) . The inhibition of c-KIT leads to significant suppression of cancer cell proliferation and induction of apoptosis in affected cells.

Medicine

  • Anticancer Agents : this compound derivatives have shown promising anticancer properties. For example, certain derivatives exhibit higher enzymatic and anti-proliferative activities than established treatments like imatinib against resistant cancer cell lines harboring specific mutations in the c-KIT gene .
  • Anti-inflammatory and Antimicrobial Properties : Beyond anticancer activity, these compounds have been explored for their anti-inflammatory and antimicrobial effects. Their ability to modulate biological pathways makes them potential candidates for developing new therapeutic agents.

Industry

  • Agricultural Applications : In the agricultural sector, this compound is utilized in developing herbicides and fungicides. Its bioactive properties contribute to its effectiveness in controlling plant pathogens and pests.

Case Study 1: Anticancer Activity

A study conducted on this compound derivatives revealed their significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The research highlighted that these derivatives could induce cell death through the inhibition of c-KIT signaling pathways, demonstrating their potential as novel anticancer agents .

Case Study 2: Overcoming Drug Resistance

Research focused on thiazolo[5,4-b]pyridine derivatives showed that specific compounds could overcome drug resistance associated with c-KIT mutations. One derivative demonstrated an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib. This finding underscores the potential for developing targeted therapies that can effectively address resistance mechanisms in cancer treatment .

Biological Activity

Thiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by its unique bicyclic structure, which integrates a thiazole and pyridine ring. This structural configuration contributes to its ability to interact with various biological targets, making it a promising scaffold for drug development.

Biological Activities

This compound derivatives have been associated with a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that this compound derivatives exhibit potent anticancer properties. For instance, compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. One study highlighted a derivative with an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic inhibition and anti-proliferative activity .
  • Antimicrobial Properties : Research has demonstrated the antimicrobial efficacy of this compound derivatives against a range of pathogens. Compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results with low minimum inhibitory concentrations (MIC) .
  • Anti-inflammatory Effects : Some this compound derivatives have been evaluated for their analgesic and anti-inflammatory activities. In vivo studies indicated significant reductions in pain responses in animal models .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Functionalization : Modifications at specific positions on the this compound scaffold can enhance potency. For example, substituents at the 6-position have been shown to significantly increase inhibitory activity against c-KIT .
  • Molecular Docking Studies : Computational studies have provided insights into binding interactions with biological targets. Molecular docking simulations indicated that certain substitutions improve binding affinity to targets like DNA gyrase and MurD .

Case Study 1: Anticancer Activity

A study synthesized a series of this compound derivatives and evaluated their anticancer activity. The most potent compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent . The structure-activity relationship revealed that sulfonamide functionalities were critical for enhancing activity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound derivatives. The compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM for some derivatives . This study emphasized the potential for developing new synthetic antimicrobial agents based on this scaffold.

Data Summary

Biological ActivityKey FindingsReference
AnticancerIC50 = 4.77 μM against c-KIT V560G/D816V
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatorySignificant analgesic effects in vivo

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thiazolo[4,5-c]pyridine derivatives, and how can their regioselectivity be controlled?

this compound derivatives are typically synthesized via multi-step heterocyclization. A common approach involves:

  • Condensation of pyridine-2-carbaldehydes with heterocyclic amines to form Schiff bases (e.g., using carbohydrazide and 1,4-diacetylphenyl) .
  • Cyclization with thioglycolic acid to generate thiazolidinones, followed by further reactions with hydroxylamine hydrochloride and KOH to form fused isoxazolines . Regioselectivity is controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and substituent positioning on the pyridine ring.

Q. How can structural characterization of this compound derivatives be methodically validated?

Key techniques include:

  • FTIR and NMR spectroscopy : To confirm functional groups (e.g., thiol, triazole) and regiochemistry. For example, ¹H NMR can distinguish between tautomers by analyzing chemical shifts of NH protons .
  • X-ray crystallography : Validates bond lengths and angles by comparing with theoretical models (e.g., B3LYP/6-31G(d,p)-optimized geometries) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns to verify synthesis intermediates .

Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent skin contact .
  • Ventilation : Work in fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Contaminated gloves and reagents must follow local hazardous waste regulations .

Advanced Research Questions

Q. How do computational methods like DFT optimize the design of this compound-based compounds?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational modes, bond angles, and electronic properties. For example:

  • Calculated vibrational energy levels and potential energy distribution (PED) align with experimental FTIR/Raman spectra, resolving tautomeric equilibria (e.g., 1H- vs. 3H-4-methyl-triazolo[4,5-c]pyridine) .
  • Frontier molecular orbital (FMO) analysis identifies reactive sites for targeted modifications (e.g., enhancing electrophilicity at the thiazole ring) .

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects across analogs. For instance, bromination increases LogP (lipophilicity) but reduces water solubility, impacting herbicidal vs. antimicrobial efficacy .
  • In vitro vs. in vivo correlation : For example, 2,3-dihydrothiazolo derivatives show better crop selectivity (20% damage at 150 g/ha) than fully aromatic analogs due to reduced LogP (1.59 vs. 2.28) .

Q. How can tautomeric equilibria in this compound derivatives be experimentally analyzed?

  • Vibrational spectroscopy : FTIR and Raman spectra differentiate tautomers (e.g., 1H- vs. 3H-4-methyl-triazolo[4,5-c]pyridine) by NH stretching frequencies and ring deformation modes .
  • ¹³C NMR : Chemical shifts of carbon atoms adjacent to tautomeric sites (e.g., C-3 vs. C-5 in triazole rings) provide resolution .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound-based drug candidates?

  • LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl, amine) increases water solubility. For example, dihydrothiazolo derivatives achieve 173 mg/L solubility vs. 49 mg/L for aromatic analogs .
  • Metabolic stability assays : In vitro microsomal studies identify metabolic soft spots (e.g., oxidation at the pyridine ring), guiding structural modifications .

Q. Methodological Notes

  • Synthesis : Prioritize regioselective cyclization by monitoring reaction progress via TLC or HPLC .
  • Computational modeling : Validate DFT results with experimental crystallographic data to minimize errors .
  • Biological testing : Use standardized MIC (minimum inhibitory concentration) assays for antimicrobial activity and greenhouse preemergence tests for herbicidal efficacy .

Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLAFRCDDWERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[(tert-Butoxycarbonyl)amino]-3-mercaptopyridine (33.2 g) was dissolved in formic acid (250 ml), and the solution was heated under reflux for 3 days. The reaction mixture was concentrated under reduced pressure, and a 5N aqueous solution (100 ml) of potassium hydroxide and ether were added to the residue to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate, and the solvent was then distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1) to obtain the title compound (9.03 g) as a colorless solid.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Thiazolo[4,5-c]pyridine
Thiazolo[4,5-c]pyridine
Thiazolo[4,5-c]pyridine
Thiazolo[4,5-c]pyridine
Thiazolo[4,5-c]pyridine

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